molecular formula C12H19N3O3 B1427045 N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine CAS No. 1075237-92-1

N2-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyridine-2,3-diamine

Cat. No. B1427045
M. Wt: 253.3 g/mol
InChI Key: WZSHORLEUSNQNO-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

N-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)-3-nitro-2-pyridinamine (35.00 g, 123.6 mmol) was divided into 2 aliquots, each of which was taken up in 1,4-dioxane (500 ml) and hydrogenated over 10% Pd on carbon (paste, 1:1 w:w with water, 4.00 g) under 1 atmosphere hydrogen pressure, at room temperature for 18 h. The mixtures were filtered with suction though Celite, using argon blanket and taking care to minimise contact of the product with air. The solids were washed with 1,4-dioxane and the combined filtrate plus washings were evaporated under reduced pressure to give the title compound as a deep purple oil. This was used immediately in the next step.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:20])[O:7][CH2:6][CH:5]([NH:8][C:9]2[C:14]([N+:15]([O-])=O)=[CH:13][CH:12]=[C:11]([O:18][CH3:19])[N:10]=2)[CH2:4][O:3]1.[H][H]>O1CCOCC1.[Pd]>[CH3:1][C:2]1([CH3:20])[O:7][CH2:6][CH:5]([NH:8][C:9]2[C:14]([NH2:15])=[CH:13][CH:12]=[C:11]([O:18][CH3:19])[N:10]=2)[CH2:4][O:3]1

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
CC1(OCC(CO1)NC1=NC(=CC=C1[N+](=O)[O-])OC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixtures were filtered with suction though Celite
WASH
Type
WASH
Details
The solids were washed with 1,4-dioxane
CUSTOM
Type
CUSTOM
Details
the combined filtrate plus washings were evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)NC1=NC(=CC=C1N)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.